(Phe13,Tyr19)-MCH (human, mouse, rat)

Descripción

BenchChem offers high-quality (Phe13,Tyr19)-MCH (human, mouse, rat) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Phe13,Tyr19)-MCH (human, mouse, rat) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

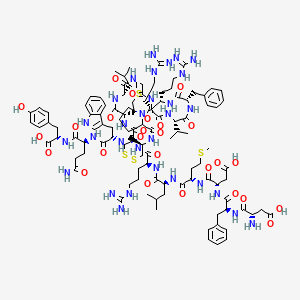

C109H160N30O26S4 |

|---|---|

Peso molecular |

2434.9 g/mol |

Nombre IUPAC |

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3S,6S,9S,12S,18S,21S,24R,29R)-29-[[(2S)-1-[[(2S)-5-amino-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-6-benzyl-3,12-bis(3-carbamimidamidopropyl)-18-(2-methylpropyl)-21-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,23,31-nonaoxo-9-propan-2-yl-26,27-dithia-1,4,7,10,13,16,19,22,30-nonazabicyclo[30.3.0]pentatriacontan-24-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C109H160N30O26S4/c1-57(2)45-74-90(148)122-54-85(142)123-68(27-17-39-118-107(112)113)95(153)138-88(59(5)6)104(162)134-77(48-61-23-13-10-14-24-61)97(155)128-73(29-19-41-120-109(116)117)105(163)139-42-20-30-83(139)103(161)137-82(102(160)132-78(50-63-53-121-67-26-16-15-25-65(63)67)99(157)125-70(35-36-84(111)141)92(150)135-80(106(164)165)49-62-31-33-64(140)34-32-62)56-169-168-55-81(101(159)127-72(38-44-167-8)93(151)130-74)136-91(149)69(28-18-40-119-108(114)115)124-96(154)75(46-58(3)4)131-94(152)71(37-43-166-7)126-100(158)79(52-87(145)146)133-98(156)76(47-60-21-11-9-12-22-60)129-89(147)66(110)51-86(143)144/h9-16,21-26,31-34,53,57-59,66,68-83,88,121,140H,17-20,27-30,35-52,54-56,110H2,1-8H3,(H2,111,141)(H,122,148)(H,123,142)(H,124,154)(H,125,157)(H,126,158)(H,127,159)(H,128,155)(H,129,147)(H,130,151)(H,131,152)(H,132,160)(H,133,156)(H,134,162)(H,135,150)(H,136,149)(H,137,161)(H,138,153)(H,143,144)(H,145,146)(H,164,165)(H4,112,113,118)(H4,114,115,119)(H4,116,117,120)/t66-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83?,88-/m0/s1 |

Clave InChI |

RNCHKGYTHALNQH-CQCKSYTLSA-N |

SMILES isomérico |

CC(C)C[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCCC2C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CCSC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)N)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)O)CCCNC(=N)N)CC7=CC=CC=C7)C(C)C)CCCNC(=N)N |

SMILES canónico |

CC(C)CC1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)N)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCC(=O)N)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)O)CCCNC(=N)N)CC7=CC=CC=C7)C(C)C)CCCNC(=N)N |

Origen del producto |

United States |

Foundational & Exploratory

(Phe13,Tyr19)-Melanin-Concentrating Hormone: A Technical Guide to its Structure, Function, and Experimental Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(Phe13,Tyr19)-Melanin-Concentrating Hormone, a synthetic analog of the endogenous neuropeptide Melanin-Concentrating Hormone (MCH), serves as a critical tool in the study of energy homeostasis, appetite regulation, and other physiological processes mediated by the MCH system. This document provides a comprehensive overview of the structure and function of (Phe13,Tyr19)-MCH, with a focus on its interaction with the MCH receptors 1 (MCHR1) and 2 (MCHR2). Detailed experimental protocols for its synthesis, radiolabeling, and application in binding and functional assays are presented. Furthermore, this guide includes a quantitative summary of its receptor interaction profile and visual representations of its signaling pathway and experimental workflows to facilitate its effective use in research and drug discovery.

Introduction

Melanin-concentrating hormone (MCH) is a cyclic 19-amino acid neuropeptide predominantly expressed in the lateral hypothalamus and zona incerta of the mammalian brain. It plays a pivotal role in the regulation of energy balance, with central administration stimulating food intake. The physiological effects of MCH are mediated through two G protein-coupled receptors (GPCRs), MCHR1 and MCHR2. To facilitate the study of these receptors, the synthetic analog (Phe13,Tyr19)-MCH was developed. This analog, where Phenylalanine and Tyrosine are substituted at positions 13 and 19 respectively, was designed to be readily iodinated for use as a radioligand in receptor binding assays.[1] (Phe13,Tyr19)-MCH has proven to be a potent agonist for both MCHR1 (also known as SLC-1) and MCHR2, making it an invaluable pharmacological tool.[1][2]

Structure of (Phe13,Tyr19)-MCH

(Phe13,Tyr19)-MCH is a cyclic peptide whose structure is crucial for its biological activity.

Primary Structure

The amino acid sequence of human, mouse, and rat (Phe13,Tyr19)-MCH is: Asp-Phe-Asp-Met-Leu-Arg-Cys-Met-Leu-Gly-Arg-Val-Phe -Arg-Pro-Cys-Trp-Gln-Tyr

A disulfide bridge is formed between the Cysteine residues at positions 7 and 16, creating a cyclic structure essential for receptor recognition and activation.

Key Structural Modifications

The defining feature of this analog is the substitution of the native amino acids at two positions:

-

Phenylalanine at position 13 (Phe13): Replaces the native Tyrosine.

-

Tyrosine at position 19 (Tyr19): Replaces the native Valine. This modification provides a site for radioiodination, typically with Iodine-125 (¹²⁵I), to create a high-affinity radioligand for MCH receptor studies.[1]

Function and Mechanism of Action

(Phe13,Tyr19)-MCH functions as a potent agonist at both MCHR1 and MCHR2, mimicking the effects of endogenous MCH.[2]

Receptor Binding and Activation

(Phe13,Tyr19)-MCH binds to MCHR1 and MCHR2 with high affinity. This binding event induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways.

Signaling Pathway

Both MCHR1 and MCHR2 are known to couple to the Gq class of G proteins.[3] The activation of the Gq pathway by (Phe13,Tyr19)-MCH initiates the following cascade:

-

Gq protein activation: The activated MCH receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the Gq protein.

-

Phospholipase C (PLC) activation: The GTP-bound Gαq subunit dissociates and activates phospholipase C.

-

Second messenger generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Intracellular calcium release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.

-

Downstream cellular responses: The increase in intracellular calcium and the presence of DAG activate various downstream effectors, such as protein kinase C (PKC) and calmodulin-dependent kinases, leading to a cellular response.

Quantitative Data

The following tables summarize the binding affinities and functional potencies of (Phe13,Tyr19)-MCH for human MCH receptors.

Table 1: Binding Affinity of (Phe13,Tyr19)-MCH

| Ligand | Receptor | Cell Line | Assay Type | Radioligand | IC₅₀ (nM ± SEM) | Reference |

| (Phe13,Tyr19)-MCH | MCHR1 | HEK293 | Competition Binding | --INVALID-LINK---MCH | 0.3 ± 0.1 | [2] |

| (Phe13,Tyr19)-MCH | MCHR2 | HEK293 | Competition Binding | --INVALID-LINK---MCH | 0.8 ± 0.1 | [2] |

Table 2: Functional Potency of (Phe13,Tyr19)-MCH

| Ligand | Receptor | Cell Line | Assay Type | Response Measured | EC₅₀ (nM ± SEM) | Reference |

| (Phe13,Tyr19)-MCH | MCHR1 | HEK293 | Calcium Mobilization | Intracellular Ca²⁺ increase | 8.5 ± 0.9 | [2] |

| (Phe13,Tyr19)-MCH | MCHR2 | HEK293 | Calcium Mobilization | Intracellular Ca²⁺ increase | 0.2 ± 0.1 | [2] |

Experimental Protocols

Detailed methodologies for the synthesis and use of (Phe13,Tyr19)-MCH are provided below.

Solid-Phase Peptide Synthesis of (Phe13,Tyr19)-MCH

This protocol outlines the manual synthesis of (Phe13,Tyr19)-MCH using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Iodine

-

Methanol

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 15 minutes to ensure complete removal of the Fmoc protecting group.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

Dissolve 3 equivalents of the Fmoc-protected amino acid, 3 equivalents of HOBt, and 3 equivalents of DIC in DMF.

-

Add the coupling solution to the resin and shake for 2 hours at room temperature.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

Confirm complete coupling using a Kaiser test.

-

-

Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

-

Cleavage and Deprotection:

-

After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.

-

Filter the resin and collect the filtrate containing the linear peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

-

Cyclization (Disulfide Bond Formation):

-

Dissolve the linear peptide in a dilute aqueous solution.

-

Add a solution of iodine in methanol dropwise with stirring until a persistent yellow color is observed.

-

Stir for an additional 1-2 hours.

-

Quench the excess iodine with a solution of ascorbic acid.

-

-

Purification: Purify the cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Radioligand Binding Assay

This protocol describes a competitive binding assay using --INVALID-LINK---MCH to determine the affinity of test compounds for MCHR1 or MCHR2.

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing MCHR1 or MCHR2

-

--INVALID-LINK---MCH

-

Unlabeled (Phe13,Tyr19)-MCH (for non-specific binding)

-

Test compounds

-

Binding buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4)

-

96-well plates

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Plate Setup: In a 96-well plate, add binding buffer, a fixed concentration of --INVALID-LINK---MCH (typically at its Kd), and varying concentrations of the test compound.

-

Total Binding: Wells containing only radioligand and membranes.

-

Non-specific Binding: Wells containing radioligand, membranes, and a high concentration of unlabeled (Phe13,Tyr19)-MCH.

-

Competition: Wells containing radioligand, membranes, and serial dilutions of the test compound.

-

-

Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay

This protocol measures the ability of (Phe13,Tyr19)-MCH to stimulate intracellular calcium release in cells expressing MCH receptors.

Materials:

-

HEK293 cells stably expressing MCHR1 or MCHR2

-

Cell culture medium

-

Black-walled, clear-bottom 96-well plates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

(Phe13,Tyr19)-MCH

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Procedure:

-

Cell Plating: Seed the MCH receptor-expressing cells into 96-well plates and culture overnight to allow for adherence.

-

Dye Loading:

-

Remove the culture medium and add the calcium-sensitive dye solution to each well.

-

Incubate for 45-60 minutes at 37°C in the dark.

-

Wash the cells with assay buffer to remove excess dye.

-

-

Assay Measurement:

-

Place the plate in the fluorescence plate reader.

-

Record a baseline fluorescence reading for 10-20 seconds.

-

Use the automated injector to add varying concentrations of (Phe13,Tyr19)-MCH to the wells.

-

Immediately begin measuring the fluorescence intensity over time (typically 1-2 minutes) to capture the transient increase in intracellular calcium.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of (Phe13,Tyr19)-MCH.

-

Plot the peak response against the logarithm of the agonist concentration.

-

Calculate the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response) using non-linear regression analysis.

-

Conclusion

(Phe13,Tyr19)-MCH is a well-characterized and indispensable tool for investigating the MCH system. Its properties as a high-affinity agonist for both MCHR1 and MCHR2, coupled with its suitability for radioiodination, have enabled significant advances in understanding the roles of these receptors in health and disease. The detailed protocols and data presented in this guide are intended to support researchers in the effective application of this important pharmacological agent in their studies of energy metabolism, obesity, and related disorders.

References

(Phe13,Tyr19)-MCH: A Technical Guide to its Role in Melanin-Concentrating Hormone Receptor 1 Binding

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of (Phe13,Tyr19)-Melanin-Concentrating Hormone ((Phe13,Tyr19)-MCH), a critical tool in the study of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). We will explore its structure, its primary role as a synthetic agonist and radioligand, and its application in the characterization of MCHR1 antagonists. This document details the signaling pathways of MCHR1, provides comprehensive experimental protocols for key assays, and presents quantitative binding and functional data for notable MCHR1 antagonists.

Introduction to (Phe13,Tyr19)-MCH

(Phe13,Tyr19)-MCH is a synthetic analog of the native mammalian Melanin-Concentrating Hormone (MCH), a 19-amino acid cyclic neuropeptide that plays a crucial role in regulating energy homeostasis, appetite, and other physiological processes.[1][2] In this analog, the amino acids at positions 13 and 19 have been substituted with Phenylalanine and Tyrosine, respectively.[2] This modification was specifically designed to allow for radioiodination, creating a stable and high-affinity radioligand, [¹²⁵I]-(Phe13,Tyr19)-MCH, which has become an invaluable tool for the characterization of the MCH1 receptor.[2][3]

Functionally, (Phe13,Tyr19)-MCH acts as a potent agonist at the MCH1 receptor (also known as SLC-1), stimulating downstream signaling pathways in a manner similar to the endogenous MCH ligand.[4][5] Its primary application in research and drug discovery is not as a therapeutic agent, but as a research tool to:

-

Characterize the binding properties of the MCH1 receptor.

-

Determine the density of MCH1 receptors in various tissues and cell lines.

-

Screen for and characterize novel MCH1 receptor antagonists by measuring their ability to compete with the binding of [¹²⁵I]-(Phe13,Tyr19)-MCH.

The Role of (Phe13,Tyr19)-MCH in MCHR1 Binding Studies

The principal role of (Phe13,Tyr19)-MCH in MCHR1 research is as a radiolabeled tracer in competitive binding assays. The high affinity and specific binding of [¹²⁵I]-(Phe13,Tyr19)-MCH to the MCH1 receptor allow for the accurate determination of the binding affinity (Ki) of unlabeled competitor ligands, such as novel drug candidates.

The dissociation constant (KD) of [¹²⁵I]-[Phe13, Tyr19]-MCH for the MCH1 receptor has been reported to be in the picomolar to low nanomolar range, indicating a very high binding affinity. For instance, a KD of 118 pM was determined in mouse G4F-7 melanoma cells.[2] Another study reported a KD of 122.7 ± 15.3 pM for the D-Phe13 variant.[3][6] This high affinity makes it an ideal radioligand for detecting and quantifying MCH1 receptors and for assessing the potency of unlabeled competitors.

MCH1 Receptor Signaling Pathways

The MCH1 receptor is a G protein-coupled receptor (GPCR) that primarily signals through two main G protein pathways: Gαi and Gαq.[7] The activation of these pathways by an agonist like MCH or (Phe13,Tyr19)-MCH initiates distinct downstream intracellular signaling cascades. MCH1 receptor antagonists are designed to block these signaling events.

-

Gαi Pathway: Upon agonist binding, MCHR1 couples to the inhibitory G protein, Gαi. This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[7][8]

-

Gαq Pathway: MCHR1 also couples to the Gαq protein. Activation of this pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, leading to an increase in cytosolic calcium levels.[7][8]

These signaling pathways are central to the physiological effects of MCH and are the targets for therapeutic intervention with MCHR1 antagonists.

MCHR1 Signaling Pathways

Quantitative Data for MCH1 Receptor Ligands

The following tables summarize the binding affinities and functional potencies of various MCH1 receptor antagonists. This data has been generated using assays that often employ [¹²⁵I]-(Phe13,Tyr19)-MCH as the radioligand.

Table 1: MCH1 Receptor Binding Affinities of Antagonists

| Compound | Species | Cell Line / Tissue | Radioligand | Ki (nM) | Reference(s) |

| SNAP-94847 | Human | Recombinant | [¹²⁵I]-(Phe13,Tyr19)-MCH | 2.2 | [9][10] |

| TC-MCH 7c | Human | Recombinant | Not Specified | 3.4 | [6][11] |

| TC-MCH 7c | Mouse | Recombinant | Not Specified | 3.0 | [6][11] |

| GW803430 | Human | Recombinant | Not Specified | 3.8 | [12] |

| T-226296 | Human | CHO | Not Specified | 5.5 | [8] |

| T-226296 | Rat | CHO | Not Specified | 8.6 | [8] |

| MQ1 | Human | Recombinant | [¹²⁵I]-MCH-(4-19) | 2.2 | [7][13] |

| GPS18169 | Human | Recombinant | [¹²⁵I]-(Phe13,Tyr19)-MCH | ~1 (IC50) |

Table 2: Functional Antagonist Activity at the MCH1 Receptor

| Compound | Assay Type | Species | Cell Line | IC50 (nM) | Reference(s) |

| TC-MCH 7c | Calcium Mobilization | Human | CHO | 9700 | [6] |

| TC-MCH 7c | FLIPR | Not Specified | Not Specified | 23 | [6] |

| GW803430 | MCH-induced signaling | Human | Recombinant | ~13 | [14] |

| T-226296 | cAMP Accumulation | Human | CHO | 160 | [8] |

| T-226296 | Calcium Mobilization | Human | CHO | ~100 | [8] |

| MQ1 | cAMP Assay | Human | Recombinant | 5.7 | [7][13][15] |

| MQ1 | Calcium Flux | Human | Recombinant | 31 | [7][13][15] |

| MQ1 | β-Arrestin Recruitment | Human | Recombinant | 1.7 | [7][13][15] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following sections provide protocols for the key in vitro assays used to characterize MCH1 receptor antagonists.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand, such as [¹²⁵I]-(Phe13,Tyr19)-MCH, from the MCH1 receptor.

Materials:

-

Membrane preparations from cells stably expressing the MCH1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [¹²⁵I]-(Phe13,Tyr19)-MCH.

-

Assay Buffer: e.g., 25 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4.[11]

-

Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[11]

-

Unlabeled MCH for non-specific binding determination.

-

Test compounds (unlabeled antagonists).

-

96-well filter plates (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

-

Scintillation cocktail and microplate scintillation counter.

Procedure:

-

Membrane Preparation: Harvest cells expressing MCHR1, homogenize in an ice-cold lysis buffer, and pellet the membranes by centrifugation (e.g., 20,000 x g for 10 minutes at 4°C). Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).[12]

-

Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of [¹²⁵I]-(Phe13,Tyr19)-MCH (typically at or below its Kd), and serial dilutions of the unlabeled test compound.

-

Incubation: Add the membrane preparation to each well. For total binding, add assay buffer instead of the test compound. For non-specific binding, add a high concentration of unlabeled MCH. Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[16]

-

Filtration: Rapidly filter the contents of the plate through the pre-soaked filter plate using a vacuum manifold.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Dry the filter plate, add scintillation cocktail to each well, and quantify the bound radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

Competitive Radioligand Binding Assay Workflow

cAMP Inhibition Assay

This functional assay measures the ability of an antagonist to block the MCH-induced, Gαi-mediated inhibition of cAMP production.

Materials:

-

Cells stably expressing the MCH1 receptor (e.g., CHO or HEK293).

-

MCH agonist.

-

Forskolin (to stimulate adenylyl cyclase).

-

Test compounds (antagonists).

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Cell Plating: Seed the MCHR1-expressing cells into a suitable multi-well plate (e.g., 384-well) and incubate overnight.

-

Compound Addition: Add serial dilutions of the test antagonist to the cells and pre-incubate for a defined period (e.g., 30 minutes at room temperature).

-

Agonist Stimulation: Add a solution containing the MCH agonist (at a final concentration around its EC₈₀) and forskolin to stimulate cAMP production. Incubate for 30-60 minutes at room temperature.

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit, following the manufacturer's instructions.

-

Data Analysis: Plot the cAMP levels against the log concentration of the antagonist to generate a dose-response curve. Determine the IC₅₀ value, which represents the concentration of the antagonist that restores 50% of the forskolin-induced cAMP production in the presence of the MCH agonist.[17]

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the MCH-induced, Gαq-mediated increase in intracellular calcium.

Materials:

-

Cells stably expressing the MCH1 receptor (e.g., HEK293).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).

-

Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

-

MCH agonist.

-

Test compounds (antagonists).

-

Fluorescence plate reader with automated liquid handling capabilities.

Procedure:

-

Cell Plating: Seed the MCHR1-expressing cells into a black-walled, clear-bottom multi-well plate and incubate overnight.

-

Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye in assay buffer. Incubate for approximately 60 minutes at 37°C, followed by about 30 minutes at room temperature in the dark.[10]

-

Compound Addition: Wash the cells to remove excess dye. Add serial dilutions of the test antagonist and incubate for 15-30 minutes at room temperature.

-

Signal Reading: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading for 10-20 seconds. Then, add the MCH agonist (at its EC₈₀ concentration) and continue to record the fluorescence signal for 2-3 minutes.

-

Data Analysis: The antagonist activity is determined by the reduction in the peak fluorescence signal. Calculate the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.

Conclusion

(Phe13,Tyr19)-MCH is an indispensable research tool for the study of the MCH1 receptor. Its primary role as a high-affinity agonist, particularly in its radiolabeled form, has enabled the detailed characterization of the MCH1 receptor's binding properties and has been instrumental in the discovery and development of potent and selective MCH1 receptor antagonists. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of MCH1 receptor pharmacology and the advancement of novel therapeutics targeting this important GPCR.

References

- 1. Characterization of [Phe(13), Tyr(19)]-MCH analog binding activity to the MCH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and iodination of human (phenylalanine 13, tyrosine 19) melanin-concentrating hormone for radioreceptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of new radioligands for the mammalian melanin-concentrating hormone (MCH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]

- 8. | BioWorld [bioworld.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. TC-MCH 7c | Selective MCH1R Antagonist | DC Chemicals [dcchemicals.com]

- 12. GW803430 | MCHR1 inhibitor | Probechem Biochemicals [probechem.com]

- 13. The MCH(1) receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

(Phe13,Tyr19)-MCH: A Technical Guide for Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the melanin-concentrating hormone (MCH) analog, (Phe13,Tyr19)-MCH. It is a potent and valuable tool for researchers studying the MCH system, which is critically involved in regulating energy homeostasis, appetite, and other physiological processes. This document details its discovery and development, chemical properties, and its interactions with the MCH receptors 1 and 2 (MCH1R and MCH2R). Furthermore, this guide provides detailed experimental protocols for its synthesis, radiolabeling, and use in receptor binding and functional assays. The signaling pathways activated by (Phe13,Tyr19)-MCH are also described and visualized. This guide is intended to serve as a core resource for researchers in the fields of neuroscience, metabolism, and drug discovery.

Introduction

Melanin-concentrating hormone (MCH) is a cyclic neuropeptide that plays a significant role in the regulation of feeding behavior and energy balance. The discovery of its receptors, MCH1R and MCH2R, both G-protein coupled receptors (GPCRs), has spurred the development of pharmacological tools to probe their functions. (Phe13,Tyr19)-MCH is a synthetic analog of human MCH designed for enhanced stability and suitability for radioiodination, making it an invaluable radioligand for receptor characterization.[1][2] This analog has been instrumental in elucidating the pharmacology and signaling of the MCH receptor system.

Discovery and Development

The development of (Phe13,Tyr19)-MCH was driven by the need for a stable and readily labeled tool to study MCH receptors. Native MCH was less suitable for direct radioiodination without compromising its biological activity. Researchers designed an analog by replacing Tyrosine at position 13 with Phenylalanine and Valine at position 19 with Tyrosine.[1] This modification provided a C-terminal tyrosine residue suitable for radioiodination while maintaining high-affinity binding to MCH receptors. The peptide was successfully synthesized using continuous-flow solid-phase methodology.[1]

Physicochemical Properties and Synthesis

(Phe13,Tyr19)-MCH is a cyclic peptide with a molecular weight of approximately 2434.61 Da.[1]

Solid-Phase Peptide Synthesis Protocol

The synthesis of (Phe13,Tyr19)-MCH is achieved through Fmoc-based solid-phase peptide synthesis (SPPS). Below is a representative protocol based on established methodologies.[1]

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Diisopropylethylamine (DIEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Iodine

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Pre-activate the first Fmoc-protected amino acid (Fmoc-Tyr(tBu)-OH) by dissolving it with HBTU and DIEA in DMF.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the (Phe13,Tyr19)-MCH sequence.

-

Cleavage and Deprotection: Once the peptide chain is complete, treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Cyclization: Dissolve the purified linear peptide in an aqueous acetic acid solution and add a solution of iodine in methanol dropwise until a yellow color persists, indicating the formation of the disulfide bond. Quench the excess iodine with ascorbic acid.

-

Final Purification: Purify the cyclized (Phe13,Tyr19)-MCH by RP-HPLC and confirm its identity by mass spectrometry.

Receptor Binding and Affinity

(Phe13,Tyr19)-MCH is a potent agonist at both MCH1 and MCH2 receptors. Its binding affinity has been characterized primarily through radioligand binding assays using its iodinated form, [125I]-(Phe13,Tyr19)-MCH.

| Receptor | Ligand | Cell Line/Tissue | Assay Type | Kd (nM) | IC50 (nM) | Reference |

| MCH1R | [125I]-(Phe13,Tyr19)-MCH | Mouse G4F-7 Melanoma Cells | Saturation Binding | 0.118 | - | [1][3] |

| MCH1R | (Phe13,Tyr19)-MCH | CHO/MCH-R1 cells | Competition Binding | - | 5.0 ± 1.0 | [3] |

| MCH2R | (Phe13,Tyr19)-MCH | CHO/MCH-R2 cells | Competition Binding | - | 2.26 ± 0.43 | [3] |

Signaling Pathways

(Phe13,Tyr19)-MCH binding to MCH1R and MCH2R initiates distinct downstream signaling cascades.

MCH1 Receptor Signaling

MCH1R couples to multiple G-proteins, primarily Gi/o and Gq. Activation by (Phe13,Tyr19)-MCH leads to:

-

Inhibition of adenylyl cyclase: via Gi/o, resulting in decreased intracellular cyclic AMP (cAMP) levels.

-

Activation of phospholipase C (PLC): via Gq, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium (Ca2+) and activates protein kinase C (PKC).

-

Activation of Mitogen-Activated Protein Kinase (MAPK) pathway: leading to changes in gene expression and cellular proliferation.

MCH2 Receptor Signaling

MCH2R primarily couples to Gq proteins. Its activation by (Phe13,Tyr19)-MCH results in:

-

Robust activation of phospholipase C (PLC): leading to a significant increase in intracellular calcium via IP3 production.

-

No significant coupling to Gi/o: and therefore no direct inhibition of adenylyl cyclase.

Experimental Protocols

Radioiodination of (Phe13,Tyr19)-MCH

Materials:

-

(Phe13,Tyr19)-MCH

-

Na125I

-

Lactoperoxidase

-

Glucose oxidase

-

D-glucose

-

Phosphate buffer

-

Sephadex G-10 column

Protocol:

-

Dissolve (Phe13,Tyr19)-MCH in phosphate buffer.

-

Add Na125I, lactoperoxidase, and glucose oxidase.

-

Initiate the reaction by adding D-glucose.

-

Allow the reaction to proceed for 15-20 minutes at room temperature.

-

Stop the reaction by adding a quenching solution.

-

Purify the [125I]-(Phe13,Tyr19)-MCH by gel filtration on a Sephadex G-10 column followed by RP-HPLC.

Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for MCH receptors using [125I]-(Phe13,Tyr19)-MCH.

Materials:

-

Cell membranes expressing MCH receptors

-

[125I]-(Phe13,Tyr19)-MCH

-

Unlabeled (Phe13,Tyr19)-MCH (for non-specific binding)

-

Test compounds

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

-

96-well plates

-

Glass fiber filters

-

Scintillation counter

Protocol:

-

In a 96-well plate, add binding buffer, the test compound at various concentrations, and [125I]-(Phe13,Tyr19)-MCH at a fixed concentration (below its Kd).

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled (Phe13,Tyr19)-MCH.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate for 60-90 minutes at room temperature.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC50 of the test compound.

Functional Assay: Calcium Mobilization

This protocol measures the ability of (Phe13,Tyr19)-MCH to stimulate intracellular calcium release in cells expressing MCH receptors.

Materials:

-

Cells expressing MCH1R or MCH2R

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

(Phe13,Tyr19)-MCH

-

Assay buffer

-

Fluorometric imaging plate reader (FLIPR) or similar instrument

Protocol:

-

Culture cells expressing the MCH receptor of interest in a 96-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Place the plate in a FLIPR instrument and measure baseline fluorescence.

-

Add (Phe13,Tyr19)-MCH at various concentrations.

-

Immediately measure the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

-

Determine the EC50 value for (Phe13,Tyr19)-MCH-induced calcium mobilization.

In Vivo Physiological Effects

The primary reported in vivo effect of (Phe13,Tyr19)-MCH is the stimulation of food intake, consistent with the orexigenic role of the MCH system.[4] When administered centrally in rodents, it has been shown to increase food consumption. This effect is mediated through its action on MCH receptors in the hypothalamus, a key brain region for appetite regulation.

Conclusion

(Phe13,Tyr19)-MCH is a well-characterized and indispensable tool for the study of the MCH system. Its high affinity for both MCH1 and MCH2 receptors, coupled with its suitability for radioiodination, has enabled detailed pharmacological and functional characterization of these receptors. This technical guide provides a centralized resource of its properties and experimental applications to facilitate further research into the physiological roles of MCH and the development of novel therapeutics targeting this system.

References

- 1. Synthesis and iodination of human (phenylalanine 13, tyrosine 19) melanin-concentrating hormone for radioreceptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Publications « Alex Eberle [alexeberle.ch]

- 3. Melanin-concentrating hormone binding to mouse melanoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of [Phe(13), Tyr(19)]-MCH analog binding activity to the MCH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Melanin-Concentrating Hormone Analogs: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of melanin-concentrating hormone (MCH) analogs, detailing their mechanism of action, structure-activity relationships, and applications in preclinical research. This document synthesizes data from numerous studies to present a thorough resource for professionals in the fields of neuroscience, metabolism, and drug discovery.

Introduction to the Melanin-Concentrating Hormone System

Melanin-concentrating hormone (MCH) is a cyclic neuropeptide primarily synthesized in the lateral hypothalamus and zona incerta of the brain. It plays a pivotal role in the regulation of energy homeostasis, food intake, mood, and sleep-wake cycles. MCH exerts its effects through two G protein-coupled receptors (GPCRs), the MCH receptor 1 (MCHR1) and MCH receptor 2 (MCHR2). In rodents, only MCHR1 is expressed, making it a key target for pharmacological intervention in preclinical models of obesity, anxiety, and depression. The development of MCH analogs, both agonists and antagonists, has been instrumental in elucidating the physiological functions of the MCH system and exploring its therapeutic potential.

MCH Receptor Signaling Pathways

MCH receptors are coupled to various G proteins, initiating distinct downstream signaling cascades that mediate the physiological effects of MCH.

MCHR1 Signaling

MCHR1 is the most extensively studied MCH receptor and couples to multiple G protein subtypes, including Gαi/o and Gαq.[1][2]

-

Gαi/o Pathway: Activation of the Gαi/o pathway by MCH leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3] This pathway is sensitive to pertussis toxin (PTX).[2]

-

Gαq Pathway: MCHR1 coupling to Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, leading to an increase in cytosolic calcium concentration.[1][2]

-

MAPK/ERK Pathway: MCHR1 activation can also lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK/ERK) pathway, a process that can be mediated by both Gαi/o and Gαq pathways.[1][3]

MCHR2 Signaling

The signaling pathways associated with MCHR2 are less characterized but are known to be more restricted than those of MCHR1. MCHR2 primarily couples to Gαq proteins.[1] Activation of MCHR2 leads to an increase in intracellular free Ca2+ levels and IP3 production, but it does not affect cAMP synthesis.[1] This signaling is not sensitive to pertussis toxin.[1]

Melanin-Concentrating Hormone Analogs

A variety of MCH analogs have been synthesized and characterized to probe the structure-activity relationships of MCH and to develop potent and selective ligands for MCH receptors. These can be broadly categorized into peptide-based analogs and non-peptide small molecules.

Peptide-Based Analogs

Modifications to the native MCH peptide have yielded analogs with agonist, partial agonist, and antagonist properties.

-

Truncated and Substituted Analogs: Studies on truncated and substituted MCH analogs have identified key amino acids for receptor activation.[4] The dodecapeptide MCH-(6-17) was found to be the minimal sequence required for a full and potent agonistic response.[1] Alanine scanning of this dodecapeptide revealed that Met(8), Arg(11), and Tyr(13) are essential for full potency.[1]

-

Ring-Contracted Analogs: Contraction of the disulfide ring, for example in [Ala5, Cys10]MCH, generally leads to a loss of MCH-like agonist activity.[5] However, some of these analogs retain or even have enhanced MSH-like activity, and some can act as MCH antagonists.[5]

-

Cyclic Lactam Analogs: Replacement of the disulfide bridge with a lactam bridge has been explored to improve stability.[6]

Non-Peptide Small Molecule Antagonists

The development of small molecule MCHR1 antagonists has been a major focus of drug discovery efforts for the treatment of obesity and other disorders. Several distinct chemical scaffolds have been identified.

-

SNAP-7941: A potent and selective MCHR1 antagonist that has been extensively used as a research tool to study the effects of MCHR1 blockade.[7][8] It exhibits anorectic, anxiolytic, and antidepressant-like effects in preclinical models.[7][9]

-

T-226296: Another early and potent MCHR1 antagonist that has been shown to suppress MCH-stimulated food intake.[3]

-

GW803430: A selective MCHR1 antagonist that has demonstrated efficacy in reducing food intake and body weight in diet-induced obese rodents.[10][11]

-

TPI 1361-17: A high-affinity and selective MCHR1 antagonist identified through combinatorial library screening.[12] It has been shown to block MCH-induced food intake in vivo.[12]

Quantitative Data of MCH Analogs

The following tables summarize the in vitro binding affinities and functional potencies of selected MCH analogs.

Table 1: In Vitro Binding Affinity of MCH Analogs

| Compound/Analog | Receptor | Cell Line/Tissue | Assay Type | Binding Affinity (Ki, nM) | Reference |

| MCH | Human MCHR1 | HEK293 | Radioligand Binding ([¹²⁵I]-[Phe¹³, Tyr¹⁹]-MCH) | 1.1 | [13] |

| SNAP-7941 | Human MCHR1 | COS-7 | Radioligand Binding ([³H]SNAP-7941) | 0.18 (Kd) | [14] |

| SNAP-94847 | Human MCHR1 | - | Radioligand Binding | 2.2 | [3] |

| GW-803430 | Human MCHR1 | - | Radioligand Binding | 3.8 | [3] |

| AMG 076 | Human MCHR1 | - | Radioligand Binding | 0.6 | [3] |

| T-226296 | Human MCHR1 | - | Radioligand Binding | 5.5 | [3] |

| T-226296 | Rat MCHR1 | - | Radioligand Binding | 8.6 | [3] |

Table 2: In Vitro Functional Potency of MCH Analogs

| Compound/Analog | Receptor | Assay Type | Potency (IC50/EC50, nM) | Reference |

| MCH | Human MCHR1 | cAMP Inhibition | 0.3 (EC50) | [1] |

| MCH-(6-17) | Human MCHR1 | cAMP Inhibition | 0.5 (EC50) | [1] |

| SNAP-7941 | Human MCHR1 | Phosphoinositide Accumulation | 0.57 (Kb from pA2) | [14] |

| TPI 1361-17 | Rat MCHR1 | Ca²⁺ Mobilization | 6.1 (IC50) | [12] |

| SNAP-94847 | Human MCHR1 | Ca²⁺ Mobilization | 1.2 (IC50) | [3] |

| GW-803430 | Human MCHR1 | Ca²⁺ Influx | ~13 (IC50) | [3] |

| AMG 076 | Human MCHR1 | Ca²⁺ Mobilization | 1.2 (IC50) | [3] |

| T-226296 | Human MCHR1 | Ca²⁺ & cAMP | ~100-160 (IC50) | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are representative protocols for key experiments used in the evaluation of MCH analogs.

In Vitro Assays

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the MCH receptor.

-

Membrane Preparation:

-

Culture cells stably expressing the MCH receptor (e.g., HEK293 or CHO cells) to confluency.

-

Wash cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping.

-

Centrifuge the cell suspension and resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Homogenize the cells using a Dounce homogenizer or sonicator.[2]

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the membranes.[2]

-

Wash the membrane pellet with fresh lysis buffer and resuspend in an appropriate assay buffer.

-

Determine the protein concentration using a standard protein assay (e.g., BCA).

-

-

Competition Binding Assay:

-

In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-MCH or [³H]SNAP-7941), and varying concentrations of the unlabeled test compound.[13]

-

For total binding, omit the unlabeled compound. For non-specific binding, add a high concentration of unlabeled MCH.

-

Incubate the plate to allow binding to reach equilibrium (e.g., 60-90 minutes at room temperature).[10]

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.[13]

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

-

This functional assay measures the ability of a compound to modulate MCH-induced increases in intracellular calcium.

-

Cell Preparation:

-

Plate cells stably expressing MCHR1 (e.g., CHO or HEK293 cells) in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.[15]

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., HBSS with HEPES) for a specified time (e.g., 45-60 minutes at 37°C).[15]

-

Wash the cells to remove excess dye.[15]

-

-

Assay Procedure:

-

Pre-incubate the cells with varying concentrations of the test antagonist.

-

Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Record a baseline fluorescence reading.

-

Add a fixed concentration of MCH (typically EC50 to EC80) to stimulate the receptor.

-

Continuously measure the fluorescence intensity to monitor the change in intracellular calcium.

-

Calculate the antagonist's IC50 value from the dose-response curve.

-

In Vivo Assays

This model is used to evaluate the long-term efficacy of MCH antagonists on body weight and metabolic parameters.

-

Induction of Obesity:

-

Compound Administration:

-

Administer the MCH antagonist or vehicle daily via an appropriate route (e.g., oral gavage) for a specified duration (e.g., 14-28 days).[16]

-

-

Measurements:

MCH antagonists are also evaluated for their anxiolytic and antidepressant-like effects using various behavioral paradigms.

-

Forced Swim Test (FST):

-

This is a common test for antidepressant activity.

-

Rats or mice are placed in an inescapable cylinder of water.

-

The duration of immobility is measured. A decrease in immobility time is indicative of an antidepressant-like effect.[8]

-

The MCH antagonist or a positive control is administered prior to the test.[8]

-

-

Social Interaction Test:

-

This test assesses anxiolytic-like effects.

-

Two unfamiliar, weight-matched rats are placed in an open-field arena.

-

The time spent in social interaction (e.g., sniffing, grooming) is recorded.

-

Anxiolytic compounds typically increase the duration of social interaction.[8]

-

Research Applications

MCH analogs are valuable tools for investigating the role of the MCH system in various physiological and pathological processes.

-

Obesity and Metabolic Disorders: MCHR1 antagonists have consistently been shown to reduce food intake, decrease body weight, and improve metabolic parameters in rodent models of obesity.[18] They are being explored as potential anti-obesity therapeutics.

-

Anxiety and Depression: Pharmacological blockade of MCHR1 has demonstrated anxiolytic and antidepressant-like effects in a variety of preclinical models, suggesting that MCHR1 antagonists could be developed for the treatment of mood disorders.[19]

-

Reward and Addiction: The MCH system has been implicated in the modulation of reward pathways. MCHR1 antagonists have been shown to reduce the rewarding effects of substances of abuse in animal models.

Conclusion

The development and characterization of a diverse range of melanin-concentrating hormone analogs have significantly advanced our understanding of the MCH system's role in health and disease. This technical guide provides a foundational overview of the key tools and methodologies used in this field of research. Continued investigation into the structure-activity relationships and pharmacological profiles of novel MCH analogs will be crucial for the development of new therapeutic agents targeting the MCH system.

References

- 1. Structure-activity relationship studies of melanin-concentrating hormone (MCH)-related peptide ligands at SLC-1, the human MCH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Melanin-concentrating hormone receptor 1 (MCH1-R) antagonism: reduced appetite for calories and suppression of addictive-like behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MCH-R1 Antagonist GPS18169, a Pseudopeptide, Is a Peripheral Anti-Obesity Agent in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ndineuroscience.com [ndineuroscience.com]

- 8. benchchem.com [benchchem.com]

- 9. Does the melanin-concentrating hormone antagonist SNAP-7941 deserve 3As? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of a specific MCHR1 antagonist (GW803430) on energy budget and glucose metabolism in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enantioselective Synthesis of SNAP-7941: Chiral Dihydropyrimidone Inhibitor of MCH1-R - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. academic.oup.com [academic.oup.com]

- 19. The Melanin-Concentrating Hormone (MCH) System in an Animal Model of Depression-Like Behavior - PMC [pmc.ncbi.nlm.nih.gov]

Characterization of (Phe¹³,Tyr¹⁹)-MCH as a Radioligand for the Melanin-Concentrating Hormone Receptor 1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization and application of the melanin-concentrating hormone (MCH) analog, (Phe¹³,Tyr¹⁹)-MCH, as a radioligand for the MCH receptor 1 (MCHR1). This document details its use in radioreceptor assays, outlines associated experimental protocols, and describes the downstream signaling pathways initiated by receptor activation.

Introduction

Melanin-concentrating hormone (MCH) is a cyclic neuropeptide that plays a crucial role in the regulation of energy homeostasis, making its receptor, MCHR1, a significant therapeutic target for conditions such as obesity.[1] The characterization of MCHR1 has been greatly facilitated by the development of suitable radioligands. The synthetic analog, (Phe¹³,Tyr¹⁹)-MCH, where phenylalanine and tyrosine are substituted at positions 13 and 19 respectively, was designed to be readily radioiodinated, providing a valuable tool for studying MCHR1.[2] This guide will delve into the quantitative data derived from studies using this radioligand, provide detailed experimental methodologies, and visualize the associated biological and experimental processes.

Data Presentation

The following tables summarize the quantitative data obtained from radioligand binding assays utilizing (Phe¹³,Tyr¹⁹)-MCH and other ligands for MCHR1.

Table 1: Radioligand Binding Affinities for MCHR1

| Radioligand | Cell Line/Tissue | Kd (pM) | Reference |

| [¹²⁵I]-[D-Phe¹³, Tyr¹⁹]-MCH | Mouse Melanoma Cells | 122.7 ± 15.3 | [1] |

| [¹²⁵I]-[Phe¹³, Tyr¹⁹]-MCH | Mouse G4F-7 Melanoma Cells | 118 | [2] |

Table 2: Inhibitory Constants (Kᵢ) of Compounds at MCHR1 Using [¹²⁵I]-[Phe¹³,Tyr¹⁹]-MCH

| Test Ligand | Receptor Source | Kᵢ (nM) |

| ATC0175 | Cloned Human MCHR1 (GPR24) | 7.23 |

| D-Arg⁶,Ava⁹,¹⁰,Ava¹⁴,¹⁵ | Cloned Human MCHR1 (GPR145) | 45 |

| des(Ac-Arg⁶),Ava¹⁴,¹⁵ | Cloned Human MCHR1 (GPR145) | 77 |

| AMG-076 | HEK293 cells expressing human MCHR1 | 0.6 ± 0.10 |

Experimental Protocols

Detailed methodologies for the key experiments involving (Phe¹³,Tyr¹⁹)-MCH are provided below.

Radioiodination of (Phe¹³,Tyr¹⁹)-MCH

The introduction of a tyrosine residue at position 19 allows for the enzymatic radioiodination of the (Phe¹³,Tyr¹⁹)-MCH peptide.

Protocol:

-

Preparation: The radioiodination is typically carried out enzymatically using solid-phase bound glucose oxidase/lactoperoxidase.[2]

-

Reaction: The (Phe¹³,Tyr¹⁹)-MCH peptide is incubated with Na¹²⁵I in the presence of the immobilized enzymes.

-

Purification: The resulting [¹²⁵I]-(Phe¹³,Tyr¹⁹)-MCH is purified using a reversed-phase mini-column followed by high-pressure liquid chromatography (HPLC) to separate the labeled peptide from free iodine and unlabeled peptide.[2]

MCHR1 Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for MCHR1 using [¹²⁵I]-(Phe¹³,Tyr¹⁹)-MCH.

a) Membrane Preparation from MCHR1-expressing Cells (e.g., HEK293-hMCHR1):

-

Cell Culture: Grow HEK293 cells stably expressing human MCHR1 to confluency.

-

Harvesting: Wash cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping.

-

Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, with protease inhibitors).

-

Homogenization: Homogenize the cell suspension using a Dounce homogenizer.

-

Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Membrane Pelleting: Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Washing: Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.

-

Storage: Resuspend the final pellet in a suitable buffer (e.g., with 10% sucrose as a cryoprotectant) and store at -80°C. Determine protein concentration using a standard assay like the BCA assay.

b) Competitive Binding Assay Protocol:

-

Assay Buffer: Prepare an assay buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 2 mM EGTA, and 0.1% BSA, pH 7.4).[3]

-

Plate Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL of [¹²⁵I]-(Phe¹³,Tyr¹⁹)-MCH (at a concentration of 0.06-0.1 nM), 50 µL of assay buffer, and 100-150 µL of membrane suspension (containing 0.5-1.0 µg of protein).[3]

-

Non-specific Binding (NSB): 50 µL of [¹²⁵I]-(Phe¹³,Tyr¹⁹)-MCH, 50 µL of a high concentration of unlabeled MCH (e.g., 1 µM), and 100-150 µL of membrane suspension.

-

Competition: 50 µL of [¹²⁵I]-(Phe¹³,Tyr¹⁹)-MCH, 50 µL of increasing concentrations of the unlabeled test compound, and 100-150 µL of membrane suspension.

-

-

Incubation: Incubate the plate for 90 minutes with gentle agitation.[3]

-

Termination and Filtration: Terminate the reaction by rapid vacuum filtration over glass fiber filters (e.g., GF/C) pre-soaked in a buffer containing 1% BSA. Wash the filters multiple times with ice-cold wash buffer (e.g., PBS containing 0.01% TX-100).[3]

-

Quantification: Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value by non-linear regression of the competition curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

a) cAMP Measurement Assay:

MCHR1 couples to Gᵢ proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

-

Cell Plating: Seed MCHR1-expressing cells in a suitable assay plate.

-

Stimulation: Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation. Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) in the presence and absence of MCH or a test compound.

-

Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit, such as a competitive immunoassay or a bioluminescent assay.

b) Intracellular Calcium Mobilization Assay:

MCHR1 also couples to Gᵩ proteins, activating phospholipase C and leading to an increase in intracellular calcium.

-

Cell Loading: Load MCHR1-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).

-

Baseline Measurement: Measure the baseline fluorescence of the cells.

-

Stimulation: Add MCH or a test compound to the cells.

-

Signal Detection: Continuously monitor the change in fluorescence over time using a fluorescence plate reader or a flow cytometer. An increase in fluorescence indicates a rise in intracellular calcium concentration.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

Amino Acid Sequence of (Phe13,Tyr19)-MCH

An In-depth Technical Guide to (Phe13,Tyr19)-Melanin-Concentrating Hormone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melanin-concentrating hormone (MCH) analog, (Phe13,Tyr19)-MCH. It details its amino acid sequence, pharmacological data, relevant experimental methodologies, and the primary signaling pathways through which it exerts its biological effects. This document is intended to serve as a core resource for professionals engaged in research and drug development targeting the MCH system.

(Phe13,Tyr19)-MCH is a synthetic analog of the native human MCH. The parent peptide is a 19-amino acid cyclic neuropeptide. In this analog, the native Tyrosine at position 13 is replaced with Phenylalanine, and the native Valine at position 19 is replaced with Tyrosine. This substitution was designed to provide a site for radioiodination for use in radioligand binding assays.[1]

-

One-Letter Code: DFDMLRCMLGRVFRPCWQY[2]

-

Three-Letter Code: Asp-Phe-Asp-Met-Leu-Arg-Cys-Met-Leu-Gly-Arg-Val-Phe-Arg-Pro-Cys-Trp-Gln-Tyr[2][3]

-

Cyclization: A disulfide bridge is formed between the Cysteine residues at position 7 and position 16 (Cys7-Cys16).[2][3]

-

Molecular Formula: C₁₀₉H₁₆₀N₃₀O₂₆S₄[3]

-

Molecular Weight: Approximately 2434.9 g/mol [3]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for (Phe13,Tyr19)-MCH and related ligands, providing insights into their binding affinity and functional potency at the MCH Receptor 1 (MCHR1).

Table 1: Radioligand Binding Affinities for MCHR1

| Radioligand | Cell Line / Tissue | K_d (Dissociation Constant) | Reference |

|---|---|---|---|

| [¹²⁵I]-[Phe13, Tyr19]-MCH | Mouse G4F-7 melanoma cells | 0.118 nM (1.18 x 10⁻¹⁰ M) | [1] |

| [¹²⁵I]-[D-Phe13, Tyr19]-MCH | Mouse melanoma cells | 122.7 ± 15.3 pM |[4] |

Table 2: Functional Potency (EC₅₀) of MCH Analogs at MCHR1

| Ligand | Assay Type | Cell Line | EC₅₀ (Half-maximal Effective Concentration) | Reference |

|---|---|---|---|---|

| MCH | cAMP Inhibition | CHO-MCHR cells | 100 pM | [5] |

| MCH | β-Arrestin Recruitment | Human MCHR1 expressing cells | 2.5 nM | [6] |

| MCH | Calcium Flux | Human MCHR1 expressing cells | 0.70 nM |[6] |

Table 3: Inhibitory Constants (K_i and IC₅₀) of MCHR1 Antagonists

| Antagonist | Assay Type | Radioligand | IC₅₀ (Half-maximal Inhibitory Concentration) | Reference |

|---|---|---|---|---|

| [D-Arg¹¹]-MCH | Calcium Flux | - | K_b = 15.8 µM | [7] |

| MQ1 | Radioligand Binding | [¹²⁵I]-MCH-(4-19) | 2.2 nM | [6] |

| MQ1 | cAMP Assay | - | 1.6 nM | [6] |

| MQ1 | β-Arrestin Recruitment | - | 1.7 nM |[6] |

Signaling Pathways of the MCH Receptor 1 (MCHR1)

MCH and its analogs, including (Phe13,Tyr19)-MCH, exert their effects by binding to the MCH Receptor 1 (MCHR1), a Class A G protein-coupled receptor (GPCR). MCHR1 is known to couple to multiple G protein families (Gαi, Gαq, and Gαo) to activate diverse intracellular signaling cascades.[5][8]

-

Gαi Pathway (Inhibitory): Upon agonist binding, MCHR1 activates the Gαi subunit, which in turn inhibits the enzyme adenylyl cyclase.[9] This leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in the activity of Protein Kinase A (PKA).[10]

-

Gαq Pathway (Stimulatory): MCHR1 also couples to the Gαq subunit, activating Phospholipase C (PLC).[9] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC).[5][11]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: MCH stimulation has been shown to activate the extracellular signal-regulated kinase (ERK), a key component of the MAPK pathway.[12] This activation can be mediated through both Gαi/o (via βγ subunits) and Gαq pathways.[5]

-

β-Arrestin Pathway: Like many GPCRs, prolonged stimulation of MCHR1 can lead to the recruitment of β-arrestin.[9] This process mediates receptor desensitization and promotes its internalization from the cell surface, playing a crucial role in regulating signal duration.[9]

Caption: MCHR1 couples to multiple G proteins to activate diverse signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of ligands targeting MCHR1. Below are protocols for key experiments.

Peptide Synthesis and Purification of (Phe13,Tyr19)-MCH

This protocol is based on the methodology for synthesizing MCH analogs.[1]

-

Solid-Phase Peptide Synthesis (SPPS): The linear peptide is assembled on a resin support (e.g., PEG-PS resin) using a continuous-flow synthesizer. The synthesis follows the Fmoc (9-fluorenylmethyloxycarbonyl) strategy, where the N-terminus of each amino acid is temporarily protected by an Fmoc group, which is removed before the addition of the next amino acid.

-

Cleavage and Deprotection: Once the linear sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers.

-

Purification of Linear Peptide: The crude linear peptide is purified to homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Cyclization (Disulfide Bond Formation): The purified linear peptide is dissolved in an aqueous buffer. Cyclization is achieved by iodine oxidation, which facilitates the formation of the disulfide bridge between the two cysteine residues.

-

Final Purification: The cyclized peptide is purified again by RP-HPLC to remove any remaining impurities or uncyclized peptide.

-

Characterization: The final product's identity and purity are confirmed by mass spectrometry (to verify the correct molecular weight) and analytical RP-HPLC.

Radioligand Competition Binding Assay

This protocol outlines the steps to determine the inhibitory constant (K_i) of a test compound at MCHR1.[13][14]

Objective: To determine the affinity (K_i) of a test compound by measuring its ability to displace a specific radioligand from MCHR1.

Materials:

-

Membrane Preparation: Membranes from cells stably expressing MCHR1.

-

Radioligand: [¹²⁵I]-(Phe13,Tyr19)-MCH at a concentration near its K_d.

-

Test Compound: Unlabeled compound of interest at various concentrations.

-

Non-specific Ligand: A high concentration of unlabeled native MCH (e.g., 1 µM) to determine non-specific binding.

-

Assay Buffer: e.g., 25 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4.[9]

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).

Procedure:

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Radioligand + Assay Buffer + Membrane Preparation.

-

Non-specific Binding (NSB): Radioligand + Non-specific Ligand + Membrane Preparation.

-

Competitive Binding: Radioligand + Test Compound (serial dilutions) + Membrane Preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.

-

Termination: Rapidly terminate the reaction by vacuum filtration through the glass fiber filter mat. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Detection: Place the filters in scintillation vials with a liquid scintillation cocktail. Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.

-

Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

cAMP Functional Assay

This protocol measures the ability of a compound to modulate MCHR1's inhibition of adenylyl cyclase.[9]

Objective: To determine the functional potency (EC₅₀ or IC₅₀) of a compound by measuring its effect on cAMP levels.

Materials:

-

Cell Line: Cells stably expressing MCHR1 (e.g., CHO or HEK293 cells).

-

Adenylyl Cyclase Stimulator: Forskolin.

-

Test Compound: Agonist or antagonist of interest.

-

cAMP Detection Kit: e.g., HTRF, ELISA, or other immunoassay-based kits.

Procedure:

-

Cell Plating: Plate MCHR1-expressing cells in a suitable microplate and grow to the desired confluency.

-

Pre-incubation (for Antagonists): If testing an antagonist, pre-incubate the cells with various concentrations of the antagonist.

-

Stimulation: Add the test compound (for agonists) or a fixed concentration of an MCH agonist (for antagonists). Immediately add forskolin at a pre-determined concentration (e.g., its EC₈₀) to stimulate cAMP production.

-

Incubation: Incubate for a defined period (e.g., 30 minutes) at room temperature.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit according to the manufacturer's instructions.

-

Data Analysis:

-

For Agonists: Plot the percent inhibition of forskolin-stimulated cAMP levels against the log concentration of the agonist to determine the EC₅₀.

-

For Antagonists: Plot the percent cAMP production against the log concentration of the antagonist to determine the IC₅₀.

-

References

- 1. Synthesis and iodination of human (phenylalanine 13, tyrosine 19) melanin-concentrating hormone for radioreceptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Phe13,Tyr19]-MCH, human, mouse, rat - Elabscience® [elabscience.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Synthesis and characterization of new radioligands for the mammalian melanin-concentrating hormone (MCH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular characterization of the melanin-concentrating hormone/receptor complex: identification of critical residues involved in binding and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. The melanin-concentrating hormone receptors: neuronal and non-neuronal functions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Binding Affinity of (Phe13,Tyr19)-MCH for MCH1 and MCH2 Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of the melanin-concentrating hormone (MCH) analog, (Phe13,Tyr19)-MCH, at the human MCH1 and MCH2 receptors. This document includes quantitative binding data, detailed experimental protocols for receptor binding assays, and visualizations of the associated signaling pathways.

Executive Summary

Melanin-concentrating hormone (MCH) is a neuropeptide that plays a crucial role in the regulation of energy homeostasis and other physiological processes. Its effects are mediated through two G protein-coupled receptors, MCH1R and MCH2R. The analog (Phe13,Tyr19)-MCH, where the native methionine residues are replaced, has been instrumental in characterizing these receptors, particularly as a radiolabeled ligand in binding assays. Understanding the binding affinity and selectivity of such ligands is paramount for the development of therapeutic agents targeting the MCH system. This guide synthesizes available data on the binding affinity of (Phe13,Tyr19)-MCH for both MCH1 and MCH2 receptors, outlines the methodologies used for these determinations, and illustrates the downstream signaling cascades initiated by receptor activation.

Quantitative Binding Affinity Data

The binding affinity of (Phe13,Tyr19)-MCH for MCH1 and MCH2 receptors is typically determined through competitive radioligand binding assays, yielding IC50 or Ki values. The available data, compiled from various sources, are presented below. It is important to note that direct comparison of these values should be made with caution, as experimental conditions can vary between studies.

Table 1: Binding Affinity of (Phe13,Tyr19)-MCH for MCH1 and MCH2 Receptors

| Ligand | Receptor | Assay Type | Measured Value (IC50) | Cell Line |

| (Phe13,Tyr19)-MCH | Human MCH1 | Radioligand Binding | 0.69 nM | Recombinant |

| (Phe13,Tyr19)-MCH | Human MCH2 | Radioligand Binding | 1.0 nM | 1321-N1 |

Disclaimer: The data presented are compiled from different sources and may have been generated under varying experimental conditions.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinity for (Phe13,Tyr19)-MCH at MCH1 and MCH2 receptors is predominantly achieved through competitive radioligand binding assays. The following protocol provides a generalized methodology.

Materials

-

Cell Membranes: Membranes prepared from cell lines stably or transiently expressing recombinant human MCH1 or MCH2 receptors (e.g., HEK293, CHO).

-

Radioligand: Iodinated [125I]-(Phe13,Tyr19)-MCH.

-

Competitor Ligand: Unlabeled (Phe13,Tyr19)-MCH.

-

Assay Buffer: e.g., 25 mM HEPES, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4.[1]

-

Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

96-well Filter Plates: GF/C or similar, pre-coated with a blocking agent like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.[2]

-

Scintillation Cocktail.

-

Microplate Scintillation Counter.

Membrane Preparation

-

Culture cells expressing the receptor of interest to a high density.

-

Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in an ice-cold lysis buffer (e.g., 5 mM HEPES) and homogenize using a Dounce homogenizer or sonication.[3]

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with lysis buffer and resuspend in a suitable buffer for storage at -80°C.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford).

Competitive Binding Assay Procedure

-

Prepare serial dilutions of the unlabeled competitor ligand, (Phe13,Tyr19)-MCH.

-

In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand (typically at or below its Kd), the cell membranes (5-10 µg of protein per well), and the serially diluted competitor ligand.

-

For determining total binding, omit the competitor ligand.

-

For determining non-specific binding, add a high concentration of unlabeled MCH (e.g., 1 µM).

-